1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid

Sigma-1 receptor Conformational restriction Cycloalkane SAR

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid (CAS 2060039-68-9) is a synthetic cyclobutane-containing β-amino acid derivative with molecular formula C14H19NO3 and molecular weight 249.31 g/mol. The compound features a 1,1-disubstituted cyclobutane ring bearing a carboxylic acid group and a 2-amino-1-(4-methoxyphenyl)ethyl side chain.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B13182802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O
InChIInChI=1S/C14H19NO3/c1-18-11-5-3-10(4-6-11)12(9-15)14(13(16)17)7-2-8-14/h3-6,12H,2,7-9,15H2,1H3,(H,16,17)
InChIKeyZBKCXZMZYWBLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid – Cyclobutane-Constrained Amino Acid Scaffold for Sigma Receptor Ligand Development


1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid (CAS 2060039-68-9) is a synthetic cyclobutane-containing β-amino acid derivative with molecular formula C14H19NO3 and molecular weight 249.31 g/mol . The compound features a 1,1-disubstituted cyclobutane ring bearing a carboxylic acid group and a 2-amino-1-(4-methoxyphenyl)ethyl side chain. It belongs to the broader class of 1-phenylcycloalkanecarboxylic acid derivatives, which have been pharmacologically validated as potent and selective sigma-1 (σ1) receptor ligands [1]. The cyclobutane ring imparts unique conformational restriction, a puckered geometry, and distinct physicochemical properties compared to larger cycloalkane or heterocyclic analogs, making this compound a valuable tool for structure-activity relationship (SAR) studies and a potential lead scaffold in neuropsychiatric and neuroprotective drug discovery programs [2].

Why 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid Cannot Be Replaced by Ring-Expanded or Heterocyclic Analogs


In-class substitution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid with its cyclopentane, cyclohexane, or pyrrolidine analogs is not straightforward due to three interdependent factors. First, the cyclobutane ring imposes a unique puckered conformation (~20–30° dihedral angle) that rigidifies the spatial orientation of the carboxylic acid and aminoethyl pharmacophoric elements, a constraint absent in larger, more flexible cycloalkane rings [1]. Second, the Calderon et al. (1994) SAR study on 1-phenylcycloalkanecarboxylic acids demonstrated that ring contraction from cyclopentyl to smaller ring systems directly modulates sigma-1 binding affinity and selectivity over sigma-2 and muscarinic receptors, establishing that ring size is a critical efficacy determinant in this chemotype [2]. Third, the 4-methoxy substitution on the phenyl ring imparts distinct electronic and steric properties compared to the 3-methoxy positional isomer (CAS 2059941-62-5), affecting both target engagement and physicochemical parameters such as logP and TPSA . These compound-specific structural features collectively mean that neither ring-expanded analogs, heterocyclic replacements, nor methoxy-regioisomers can serve as drop-in substitutes without materially altering the pharmacological and physicochemical profile.

Quantitative Differentiation Evidence: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid vs. Closest Analogs


Cyclobutane vs. Cyclopentane Ring: Conformational Restriction and Sigma-1 Pharmacophore Rigidification

The cyclobutane ring in the target compound enforces a puckered geometry with a dihedral angle of approximately 20–30° between the two planes of the four-membered ring, as established by crystallographic and computational studies of cyclobutane-containing drug candidates [1]. This conformational restriction rigidifies the spatial relationship between the carboxylic acid moiety and the 2-amino-1-(4-methoxyphenyl)ethyl side chain. In contrast, the cyclopentane analog (CAS 2059975-16-3) adopts multiple low-energy envelope and twist conformations with lower interconversion barriers, resulting in a conformationally averaged pharmacophore presentation [1]. The Calderon et al. (1994) study on the 1-phenylcycloalkanecarboxylic acid series explicitly investigated ring contraction (cyclopentyl → cyclopropyl and methyl replacement) and reported that ring size reduction altered sigma-1 binding affinity and selectivity profiles, with the most selective analogs achieving 51–78-fold selectivity for sigma-1 over sigma-2 [2]. Although direct Ki values for the cyclobutane analog were not reported in that study, the systematic ring-size SAR demonstrates that cycloalkane ring geometry is a first-order determinant of sigma receptor engagement in this chemotype [2].

Sigma-1 receptor Conformational restriction Cycloalkane SAR

4-Methoxy vs. 3-Methoxy Phenyl Substitution: Positional Isomer Effects on Sigma Receptor Pharmacophore and Physicochemical Profile

The 4-methoxy (para) substitution on the phenyl ring in the target compound (CAS 2060039-68-9) presents a distinct electronic and steric profile compared to the 3-methoxy (meta) positional isomer (CAS 2059941-62-5). The para-methoxy group exerts a resonance electron-donating effect (+M) that increases electron density at the para position of the aromatic ring, whereas the meta-methoxy group exerts primarily an inductive electron-withdrawing effect (−I) with minimal resonance contribution to the ring [1]. In the context of sigma-1 receptor ligands, the pharmacophore model established by Glennon and colleagues identifies the phenyl ring as a primary hydrophobic binding region with bulk tolerance, where substituent position and electronic character directly modulate binding affinity [2]. The 4-methoxy substitution pattern aligns with the structural features of high-affinity sigma-1 ligands (Ki < 10 nM), which typically feature a C–N(R)–X–Ph scaffold where the phenyl group is associated with regions of bulk tolerance and specific electronic preferences [2]. Furthermore, the TPSA of 72.55 Ų and calculated LogP of 1.99 for the target compound position it within favorable drug-like physicochemical space (TPSA < 140 Ų, LogP 1–5), whereas the meta-methoxy isomer, while sharing the same molecular formula and molecular weight, may exhibit altered polarity and hydrogen-bonding capacity due to different spatial orientation of the methoxy oxygen lone pairs.

Sigma receptor ligand Positional isomer SAR Methoxy substitution

Cyclobutane Carboxylic Acid vs. Pyrrolidine Carboxylic Acid Scaffold: Impact on Ionization State and Hydrogen-Bonding Capacity at Physiological pH

The target compound differs fundamentally from its direct heterocyclic analog, 1-[2-amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid (CAS 886364-07-4), in its ionization and hydrogen-bonding capacity. The cyclobutane carboxylic acid moiety (pKa ~4.5–5.0 for aliphatic carboxylic acids) exists predominantly as the carboxylate anion at physiological pH 7.4, providing a strong ionic hydrogen-bond acceptor. In contrast, the pyrrolidine-3-carboxylic acid analog contains a basic tertiary amine within the pyrrolidine ring (pKa ~9–10 for pyrrolidine), which is predominantly protonated at pH 7.4, introducing a cationic center not present in the cyclobutane scaffold [1]. This difference in ionization state fundamentally alters the compound's ability to engage in ionic interactions with receptor binding pockets. The cyclobutane scaffold also presents carbon-only ring atoms, providing a purely hydrophobic surface for van der Waals contacts, whereas the pyrrolidine ring introduces a polar, ionizable nitrogen that may engage in additional electrostatic interactions or create repulsive forces depending on the target binding site environment. LogP values further differentiate these scaffolds: the cyclobutane compound exhibits LogP = 1.99 , consistent with moderate lipophilicity favorable for blood-brain barrier penetration, while the pyrrolidine analog (C14H20N2O3, MW 264.32) is expected to show lower logD at pH 7.4 due to the ionized pyrrolidinium species [1].

Physicochemical profiling Ionization state Hydrogen bonding

Cyclobutane Ring Strain and Metabolic Stability: Class-Level Advantage Over Larger Cycloalkane and Acyclic Analogs

Cyclobutane rings exhibit a unique combination of high ring strain (~26.5 kcal/mol) and relative chemical inertness compared to other strained carbocycles, a property attributed to the longer C–C bond lengths (~1.55 Å) and increased π-character of the cyclobutane C–C bonds [1]. This characteristic has been exploited in medicinal chemistry to improve metabolic stability of drug candidates. The 2022 comprehensive review by van der Kolk et al. documents multiple cases where replacement of larger cycloalkane rings (cyclopentyl, cyclohexyl) or acyclic alkyl groups with cyclobutane resulted in enhanced resistance to cytochrome P450-mediated oxidative metabolism, attributed to the reduced number of accessible C–H bond conformations and the higher C–H bond dissociation energy of cyclobutane ring hydrogens [1]. For the target compound, the geminal disubstitution pattern (carboxylic acid and aminoethyl side chain at the 1-position) further shields the cyclobutane ring from metabolic attack. In contrast, the cyclopentane analog (CAS 2059975-16-3) presents additional methylene groups in more accessible conformations for oxidative metabolism, and acyclic analogs with freely rotating bonds are expected to be significantly more susceptible to CYP-mediated oxidation. The Inanobe et al. (2005) study on structurally related 1-aminocyclobutane-1-carboxylic acid (ACBC) demonstrated that the cyclobutane scaffold maintains target engagement at the NMDA receptor glycine site (partial agonist, 42% activation relative to glycine), establishing that cyclobutane-constrained amino acids retain biological activity while offering conformational rigidity [2].

Metabolic stability Cyclobutane Oxidative metabolism

Venlafaxine Scaffold Divergence: Carboxylic Acid vs. Tertiary Alcohol – Implications for Sigma-1 vs. Monoamine Transporter Target Engagement

The target compound shares the 1-[2-amino-1-(4-methoxyphenyl)ethyl] pharmacophoric core with venlafaxine but diverges critically at the cycloalkane substituent: venlafaxine features a cyclohexanol ring (tertiary alcohol), while the target compound presents a cyclobutane-1-carboxylic acid [1]. This substitution fundamentally redirects pharmacological activity. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) with reported sigma-1 receptor modulatory activity (Ki = 41 nM at σ1) [2]. The replacement of the cyclohexanol with cyclobutane-1-carboxylic acid introduces an additional anionic center, eliminates the hydrogen-bond donor capacity of the tertiary alcohol, and imposes greater conformational restriction. The Calderon et al. (1994) SAR study on 1-phenylcycloalkanecarboxylic acid derivatives demonstrated that the carboxylic acid function is compatible with high-affinity sigma-1 binding and can confer selectivity over muscarinic receptors (>220-fold) when combined with appropriate ring size and amine substitution [3]. This suggests that the target compound may retain sigma-1 engagement while potentially reducing or eliminating the monoamine transporter activity that dominates venlafaxine's pharmacology. The dual-target profile of venlafaxine (SNRI + sigma-1) has been of significant clinical interest, and the cyclobutane carboxylic acid scaffold offers a tool for dissecting the sigma-1 component from the transporter component in mechanistic studies [2].

Venlafaxine analog Sigma-1 receptor Monoamine transporter

Optimal Research Application Scenarios for 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid Based on Differential Evidence


Sigma-1 Receptor Structure-Activity Relationship (SAR) Studies Requiring Conformationally Constrained Cycloalkane Carboxylic Acid Probes

This compound is optimally deployed in systematic SAR campaigns investigating the effect of cycloalkane ring size on sigma-1 receptor affinity and selectivity. The Calderon et al. (1994) study established that 1-phenylcycloalkanecarboxylic acids are potent and selective sigma-1 ligands, and the cyclobutane variant fills a critical gap between the cyclopropyl and cyclopentyl analogs in ring-size SAR series [1]. Its unique puckered geometry and conformational restriction enable medicinal chemists to probe the spatial tolerances of the sigma-1 binding pocket with greater precision than the flexible cyclopentane or cyclohexane analogs [2]. Researchers should prioritize this compound when constructing a ring-size ladder for pharmacophore mapping, with the cyclopentane analog (CAS 2059975-16-3) serving as the direct comparator for quantifying the impact of ring contraction on binding parameters [2].

Dissecting Sigma-1 Receptor Pharmacology from Monoamine Transporter Activity in Venlafaxine-Derived Chemotypes

The target compound shares the 1-[2-amino-1-(4-methoxyphenyl)ethyl] core with venlafaxine but replaces the cyclohexanol with cyclobutane-1-carboxylic acid, a modification predicted to ablate serotonin and norepinephrine transporter inhibition while retaining sigma-1 receptor engagement [1][2]. This makes it a valuable chemical probe for studies aiming to attribute venlafaxine's complex pharmacological effects (antidepressant, analgesic, neuroprotective) specifically to its sigma-1 component versus its SNRI component [2]. The compound can be used alongside venlafaxine and the cyclopentane analog in parallel assays (sigma-1 binding, SERT/NET uptake inhibition, functional cAMP/Ca²⁺ assays) to deconvolute target engagement contributions [1][2].

Metabolic Stability Optimization of Cycloalkane-Containing Sigma Ligands for In Vivo Proof-of-Concept Studies

For programs transitioning from in vitro binding assays to in vivo efficacy models, the cyclobutane scaffold offers a predicted metabolic stability advantage over the cyclopentane analog, based on the established precedent that cyclobutane rings in drug candidates exhibit enhanced resistance to CYP-mediated oxidative metabolism due to their unique electronic structure and reduced accessible C–H bond conformations [1]. This compound is therefore the preferred choice for initial in vivo pharmacokinetic profiling within the 1-phenylcycloalkanecarboxylic acid series, serving as a metabolic stability benchmark against which the cyclopentane and acyclic analogs can be compared [1]. The 4-methoxy substitution further directs metabolism away from O-demethylation at the para position, a common metabolic soft spot in phenyl ether-containing compounds [1].

Physicochemical Benchmarking of Cyclobutane vs. Heterocyclic Amino Acid Scaffolds for CNS Drug Design

The compound's LogP of 1.99 and TPSA of 72.55 Ų position it favorably within CNS drug-like chemical space (LogP 1–5, TPSA < 90 Ų for optimal brain penetration) [1]. When compared with the pyrrolidine analog (CAS 886364-07-4), the cyclobutane scaffold maintains a purely carbocyclic, hydrophobic ring system that avoids the additional cationic center introduced by the pyrrolidine nitrogen at physiological pH [2]. This physicochemical differentiation makes the cyclobutane compound the superior choice for medicinal chemistry programs where minimizing molecular complexity, reducing P-glycoprotein efflux susceptibility, or avoiding zwitterionic character at physiological pH are prioritized design objectives [1][2].

Quote Request

Request a Quote for 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.